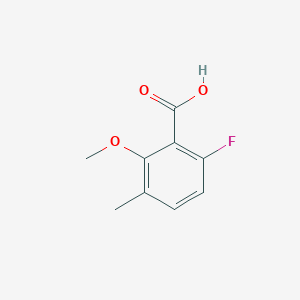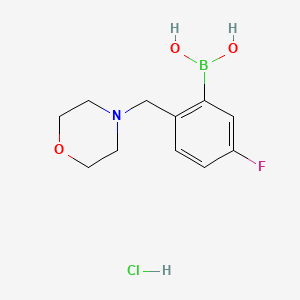
6-Fluoro-2-methoxy-3-methylbenzoic acid
Overview
Description
6-Fluoro-2-methoxy-3-methylbenzoic acid is a chemical compound with the molecular formula C9H9FO3 . It is a solid substance and is used in various scientific applications .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-methoxy-3-methylbenzoic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The exact structure can be viewed from the ChemSpider database .Physical And Chemical Properties Analysis
6-Fluoro-2-methoxy-3-methylbenzoic acid is a solid substance . It has a molecular weight of 184.17 .Scientific Research Applications
Synthetic Methods and Derivatives
- Preparation Techniques: Efficient methods for preparing similar compounds, such as 2-chloro-6-methylbenzoic acid, involve nucleophilic aromatic substitution and carbonylation, indicating potential synthesis pathways for related compounds like 6-Fluoro-2-methoxy-3-methylbenzoic acid (Daniewski et al., 2002).
- Derivatives and Stability: Studies on cyclopolic acid compounds and derivatives, which could include fluoro-methoxy-methylbenzoic acid structures, suggest using semi-empirical methods AM1 and PM3 for studying their stability and reactivity (Arsyad et al., 2021).
Medical and Biological Applications
- Cancer Imaging Agents: Fluorinated 2-arylbenzothiazoles, structurally related to fluoro-methoxy-methylbenzoic acid, have shown potential as novel probes for PET imaging in cancer, highlighting possible applications in medical imaging (Wang et al., 2006).
- Antifungal and Antitubercular Activities: Derivatives of similar compounds have demonstrated significant antifungal and antimicrobial activities, suggesting that 6-Fluoro-2-methoxy-3-methylbenzoic acid derivatives might also possess these properties (Tatipamula & Vedula, 2019).
Chemical Properties and Interactions
- Molecular Ordering and Interactions: Studies on fluoro-mesogens, which could include fluoro-methoxy-methylbenzoic acid, provide insights into their molecular ordering, intermolecular interactions, and the effect of various configurations on their stability and reactivity (Ojha & Pisipati, 2003).
- Metabolic Transformations: The metabolism of fluorobenzoates by certain microbes can offer insights into the biodegradation pathways of fluorinated benzoic acids, including 6-Fluoro-2-methoxy-3-methylbenzoic acid (Mouttaki et al., 2008).
Spectral Analysis and Photoresponsive Behaviour
- UV-Visible Spectral Shifts: Research on fluorinated liquid crystals, similar in structure to 6-Fluoro-2-methoxy-3-methylbenzoic acid, has been conducted to understand their spectral shifts and photoresponsive behavior in different solvent media (Praveen & Ojha, 2012).
properties
IUPAC Name |
6-fluoro-2-methoxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-4-6(10)7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQBMUBHZRGQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)
![2-(4-Fluoro-phenyl)-4,4-dimethoxy-1-[4-(4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-butan-1-one](/img/structure/B1446531.png)
![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)

